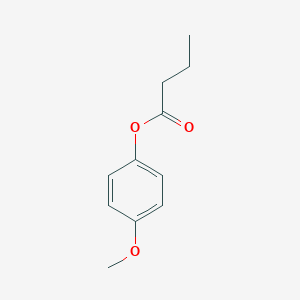
BUTYRIC ACID, p-METHOXYPHENYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric acid, p-methoxyphenyl ester, also known as butyrate phenyl ester, is an organic compound that belongs to the class of carboxylic acid esters. It is a colorless liquid with a sweet odor and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of butyric acid, p-methoxyphenyl ester is not fully understood, but it is believed to work by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDACs, butyric acid, p-methoxyphenyl ester can lead to the activation of genes that are involved in various biological processes, including cell differentiation and apoptosis.
Effets Biochimiques Et Physiologiques
Butyric acid, p-methoxyphenyl ester has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. It has also been shown to increase the production of short-chain fatty acids in the gut, which can have beneficial effects on gut health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using butyric acid, p-methoxyphenyl ester in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. However, one of the limitations of using butyric acid, p-methoxyphenyl ester is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of butyric acid, p-methoxyphenyl ester in scientific research. One potential direction is its use in the treatment of inflammatory bowel disease. It has been shown to have anti-inflammatory effects, and could potentially be used to treat diseases such as ulcerative colitis and Crohn's disease. Another potential direction is its use in the treatment of colorectal cancer. It has been shown to induce apoptosis in cancer cells, and could potentially be used as a cancer treatment. Finally, butyric acid, p-methoxyphenyl ester could be used in the development of new antibiotics. It has been shown to have anti-bacterial effects, and could potentially be used to develop new antibiotics to combat antibiotic-resistant bacteria.
Conclusion:
In conclusion, butyric acid, p-methoxyphenyl ester is a versatile compound with various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects, and has the potential to be used in the treatment of various diseases. While there are limitations to its use in lab experiments, there are several future directions for its use in scientific research, including the treatment of inflammatory bowel disease, colorectal cancer, and the development of new antibiotics.
Méthodes De Synthèse
Butyric acid, p-methoxyphenyl ester can be synthesized by the esterification of butyric acid with p-methoxyphenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained after purification by distillation.
Applications De Recherche Scientifique
Butyric acid, p-methoxyphenyl ester has been extensively used in scientific research for its various properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It also has the potential to be used in the treatment of various diseases, including ulcerative colitis, Crohn's disease, and colorectal cancer.
Propriétés
Numéro CAS |
14617-95-9 |
|---|---|
Nom du produit |
BUTYRIC ACID, p-METHOXYPHENYL ESTER |
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(4-methoxyphenyl) butanoate |
InChI |
InChI=1S/C11H14O3/c1-3-4-11(12)14-10-7-5-9(13-2)6-8-10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
NMHGWSBHBWGJNC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=C(C=C1)OC |
SMILES canonique |
CCCC(=O)OC1=CC=C(C=C1)OC |
Autres numéros CAS |
14617-95-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



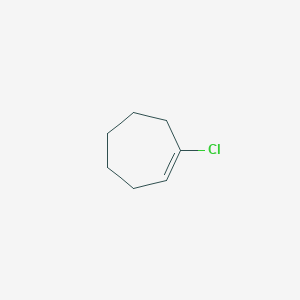
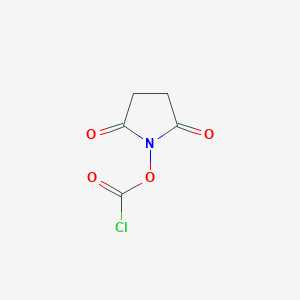
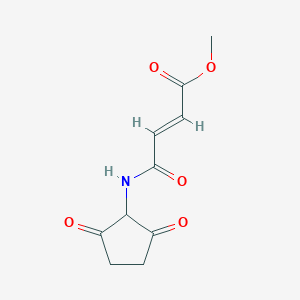
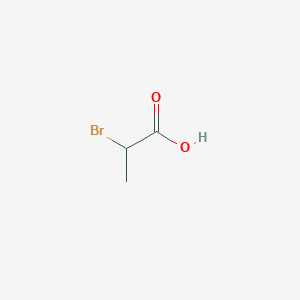
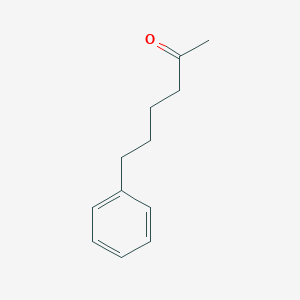
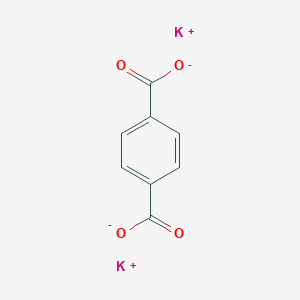
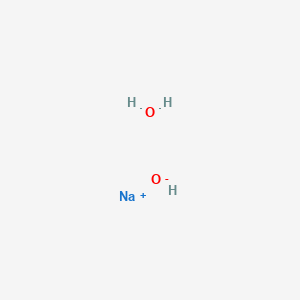
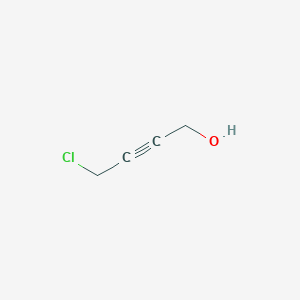
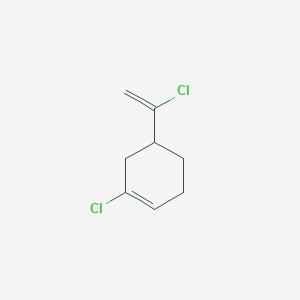

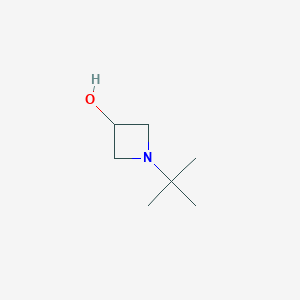
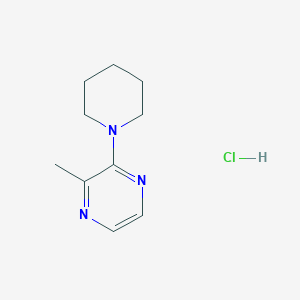

![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)